molecular formula C12H13NO4 B1250795 PCCG-13

PCCG-13

Cat. No.: B1250795
M. Wt: 235.24 g/mol
InChI Key: IFLWVSHRWAIVQF-AXTSPUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery of PCCG-13 as a Research Tool

This compound was first described in 1999, with its asymmetric synthesis and initial biological properties being detailed. acs.orgnih.govacs.org This preliminary evaluation revealed this compound as a potent and selective competitive antagonist for a then-novel class of metabotropic glutamate (B1630785) receptors coupled to phospholipase D (PLD) activity. acs.orgnih.gov This discovery was significant as it provided researchers with a much-needed tool to explore the physiological and pathological roles of this unique receptor class. acs.orgnih.gov The unusual stereochemistry of this compound, including an (R)-configuration at the amino acid center and a cis disposition of the amino acidic moiety and the distal carboxylate group, set it apart from other known metabotropic glutamate receptor ligands. acs.org

Significance of Phospholipase D-Coupled Metabotropic Glutamate Receptors (PLD-mGluRs) in Neural Signaling

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that play a crucial role in modulating excitatory and inhibitory neurotransmission throughout the central nervous system. guidetopharmacology.org While most mGluRs are known to couple to either phospholipase C (PLC) or adenylyl cyclase, pharmacological evidence pointed towards the existence of a distinct group of mGluRs that are linked to the activation of phospholipase D (PLD). acs.orgguidetopharmacology.orgresearchgate.net

PLD is an enzyme that, in the presence of primary alcohols like ethanol (B145695), catalyzes a transphosphatidylation reaction, forming corresponding phosphatidyl alcohols. acs.org The activation of PLD by glutamate appears to be mediated differently in neonatal and adult tissues. In neonates, it is indirectly activated by group I mGluRs via protein kinase C (PKC). acs.org However, in the adult hippocampus, the pharmacology of PLD-coupled mGluRs does not align with any of the known subtypes, suggesting the presence of a novel, yet to be molecularly characterized, receptor subtype. acs.org These PLD-coupled mGluRs are implicated in various neural processes, including synaptic plasticity. plos.org

Overview of this compound's Role as a Selective Antagonist in Advanced Biological Research

The discovery of this compound as the first potent and selective competitive antagonist for PLD-coupled mGluRs has been a significant breakthrough for neuropharmacological research. acs.orgnih.gov Its selectivity allows researchers to specifically block the activity of these receptors and observe the resulting effects, thereby elucidating their function.

For instance, studies have utilized this compound to investigate the role of PLD-linked mGluRs in synaptic plasticity, such as long-term potentiation (LTP). plos.org Research has shown that this compound can block dopamine (B1211576) D1/5R agonist-induced LTP, highlighting a functional interaction between dopamine receptors and PLD-linked mGluRs in the amygdala. plos.org Furthermore, this compound has been instrumental in studies of drug-seeking behavior, where its infusion into the amygdala was found to diminish conditioned place preference associated with cocaine cues. plos.org It has also been used to demonstrate the involvement of PLD-mGluRs in the modulation of sensory information from muscle spindles and hair follicles. rsc.orgnih.gov

The ability of this compound to competitively antagonize the effects of agonists at the PLD-coupled mGluR has been crucial in differentiating the actions of these receptors from other mGluR subtypes. physiology.org For example, it was used to show that the antiepileptogenic effect of L-cysteine sulfinic acid (CSA) is mediated through its agonist action at the PLD-coupled receptor. physiology.org

Detailed Research Findings

The development and characterization of this compound have provided a specific pharmacological tool to investigate the functions of PLD-coupled mGluRs.

Compound Chemical Name
This compound(2R,1'S,2'R,3'S)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine
(1S,3R)-ACPD(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid
3,5-DHPG3,5-Dihydrophenylglycine
(+)-MCPG(+)-α-Methyl-4-carboxyphenylglycine
L-CSAL-cysteinesulfinic acid
NBQX2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide
FIPI5-fluoro-2-indolyl des-chlorohalopemide
SCH233907-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
LY367385(+)-2-Methyl-4-carboxyphenylglycine
MPEP2-Methyl-6-(phenylethynyl)pyridine
SKF812976-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

This compound's potency as an antagonist at PLD-coupled mGluRs is significantly higher than other compounds. For instance, in antagonizing the formation of [3H]PEt induced by (1S,3R)-ACPD in adult rat hippocampal slices, this compound exhibited a much lower IC50 (25 nM) compared to 3,5-DHPG. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(1R,2S,3S)-2-[(R)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+/m0/s1

InChI Key

IFLWVSHRWAIVQF-AXTSPUMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]2C(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N

Pictograms

Irritant

Synonyms

2-(2'-carboxy-3'-phenylcyclopropyl)glycine
PCCG IV
PCCG-13
PCCG-2
UPF 583
UPF-583

Origin of Product

United States

Synthetic Methodologies and Stereochemical Considerations of Pccg 13

Asymmetric Synthesis Pathways for PCCG-13 and its Stereoisomers

The asymmetric synthesis of this compound has been a key area of research to selectively obtain the desired (2R,1'S,2'R,3'S) stereoisomer researchgate.netacs.orgebi.ac.uk. Given the compound's complex structure with unusual stereochemical features, developing efficient enantioselective routes is crucial researchgate.netacs.org.

Enantioselective Synthetic Protocols and Key Intermediates

Enantioselective synthetic protocols have been developed to access this compound and its various stereoisomers. One approach involves an enantiodivergent synthetic protocol that has been used to prepare all 16 stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCGs) from corresponding racemic aldehydes researchgate.net.

While specific detailed synthetic schemes for this compound are often found in specialized chemical literature, the general strategy for creating such complex cyclopropane-containing amino acids typically involves constructing the cyclopropane (B1198618) ring with high diastereoselectivity and then introducing the amino acid moiety with controlled stereochemistry. Cyclopropanation reactions, often employing chiral auxiliaries or catalysts, are central to establishing the correct relative and absolute stereochemistry of the cyclopropyl (B3062369) ring chemrxiv.org. Subsequent steps involve functional group transformations and the introduction of the glycine (B1666218) unit, ensuring the desired configuration at the alpha-carbon of the glycine.

Key intermediates in these pathways would likely include suitably functionalized cyclopropane precursors and protected amino acid derivatives, carefully chosen to facilitate stereocontrolled coupling and transformation reactions.

Challenges in Stereocontrolled Synthesis and Purity

The synthesis of this compound is considered intrinsically difficult, and its selectivity is exquisitely dependent on a specific three-dimensional configuration worktribe.comnih.gov. The presence of four stereocenters means there are 16 possible stereoisomers, making the selective synthesis of a single isomer a significant challenge researchgate.net. Controlling the stereochemistry at each step of the synthesis is critical to minimize the formation of unwanted diastereomers and enantiomers.

Achieving high enantiomeric purity is essential for biological studies and potential therapeutic applications, as different stereoisomers can have vastly different pharmacological profiles researchgate.netresearchgate.net. Techniques such as chiral capillary electrophoresis have been developed and validated to determine the enantiomeric purity of PCCG compounds, enabling the quantification of undesired enantiomers even at low levels (e.g., 0.3% m/m in this compound samples obtained from enantioselective synthesis) researchgate.netresearchgate.netresearchgate.net. This highlights the importance of analytical methods in confirming the stereochemical outcome and purity of the synthetic product.

Derivatization Strategies for Functionalized this compound Analogs

While this compound itself is a valuable research tool, the creation of functionalized analogs can enhance its utility for specific experimental applications. However, modification of this compound is considered difficult, and alterations could potentially disrupt its precise 3D structure, which is crucial for its activity worktribe.comresearchgate.net.

Introduction of Reporter Tags for Molecular Probing

Introducing reporter tags, such as fluorescent labels or biotin, is a common strategy for developing molecular probes to study the distribution, binding, and interaction of a compound with its biological target. For this compound, the intrinsic difficulty of its synthesis and the sensitivity of its structure to modification pose challenges to direct derivatization worktribe.comresearchgate.net.

Despite these challenges, the development of molecular tools for studying the PLD-coupled mGluR has involved exploring strategies for functionalizing ligands. While direct modification of this compound for this purpose has been considered difficult, alternative approaches using other ligands amenable to functionalization, such as kainate, have been pursued worktribe.comnih.govresearchgate.net. These efforts highlight the potential utility of tagged analogs, even if direct derivatization of this compound proves challenging. The goal is to create probes that retain the desired binding characteristics while carrying a detectable tag researchgate.net.

Molecular Target Identification and Characterization of Pccg 13 Specificity

Identification of Phospholipase D-Coupled Metabotropic Glutamate (B1630785) Receptors (PLD-mGluRs) as a Primary Target

PCCG-13 primarily targets a distinct class of metabotropic glutamate receptors that are functionally coupled to the enzyme phospholipase D (PLD). nih.govacs.org This receptor class, termed PLD-mGluRs, represents a novel signaling pathway for glutamate, one of the primary excitatory neurotransmitters in the central nervous system. The identification of PLD-mGluRs as the principal target of this compound has been a significant step in understanding the diverse roles of glutamate in cellular signaling. physiology.orgphysiology.org

Differentiation from Canonical Metabotropic Glutamate Receptor (mGluR) Subtypes (Groups I, II, III)

Metabotropic glutamate receptors are traditionally classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. pnas.org

Group I mGluRs (mGluR1 and mGluR5) typically couple to phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). pnas.org

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are negatively coupled to adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. pnas.org

PLD-mGluRs are distinct from these canonical groups. nih.gov Their activation directly stimulates PLD activity, independent of the PLC and adenylyl cyclase pathways. plos.org This unique signaling cascade sets them apart as an atypical class of mGluRs. nih.gov The pharmacological profile of PLD-mGluRs also differs significantly from the established mGluR groups, further supporting their classification as a separate entity. nih.gov

Atypical Pharmacological Profile of PLD-mGluRs

The pharmacological characteristics of PLD-mGluRs are unconventional when compared to other mGluR subtypes. For instance, certain compounds that act as agonists at Group I mGluRs, such as (S)-3,5-dihydroxyphenylglycine (DHPG), have been shown to act as noncompetitive antagonists at PLD-mGluRs in adult rat hippocampal slices. physiology.orgnih.gov This paradoxical activity highlights the unique nature of the PLD-mGluR binding pocket and its allosteric modulation sites. Furthermore, the rank order of potency for agonists that activate PLD-mGluRs does not align with any of the known mGluR subtypes, providing additional evidence for its pharmacological distinctiveness. nih.gov Some studies suggest that the PLD-linked mGluR may be a subtype of Group I mGluR, possibly mGluR5, but it is exclusively blocked by this compound. plos.org More recent research points towards the kainate receptor subunit GluK2 as a potential molecular correlate of PLD-mGluR activity, suggesting a homomeric configuration that could explain its unique pharmacology. nih.govworktribe.com

Competitive Antagonism of this compound at PLD-mGluRs

This compound functions as a competitive antagonist at PLD-mGluRs. nih.govacs.org This means that it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.

Kinetic Parameters of Receptor Binding and Dissociation

Studies have demonstrated the potent antagonistic activity of this compound. In adult rat hippocampal slices, this compound antagonized the formation of [3H]phosphatidylethanol, a product of PLD activity, induced by the agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate ((1S,3R)-ACPD). nih.gov The IC₅₀ value for this inhibition was determined to be a remarkably low 25 nM, indicating high-affinity binding. nih.govresearchgate.net Further kinetic analysis revealed that increasing concentrations of this compound produced a parallel rightward shift in the agonist dose-response curve, a characteristic feature of competitive antagonism. nih.gov This demonstrates that this compound and the agonist compete for the same binding site on the receptor.

Kinetic Parameters of this compound at PLD-mGluRs
ParameterValueAssay ConditionsReference
IC₅₀25 nMInhibition of (1S,3R)-ACPD-induced [3H]phosphatidylethanol formation in adult rat hippocampal slices. nih.gov
Antagonism TypeCompetitiveParallel rightward shift of agonist dose-response curve with increasing this compound concentrations. nih.gov

Specificity Against Other Glutamate Receptor Subtypes

A key feature of this compound is its high selectivity for PLD-mGluRs over other glutamate receptor subtypes. nih.govacs.org Research has shown that this compound does not significantly interact with ionotropic glutamate receptors (iGluRs) or the canonical Group I, II, and III mGluRs at concentrations where it potently blocks PLD-mGluR activity. psu.edunih.gov For example, in studies on mechanosensory nerve terminals, the effects of glutamate were strongly inhibited by this compound, but not by blockers of canonical iGluRs or other mGluRs. nih.gov This selectivity makes this compound an invaluable pharmacological tool for isolating and studying the specific physiological and pathophysiological roles of PLD-mGluRs without the confounding effects of modulating other glutamate receptor systems. nih.gov

Mechanistic Investigations of Pccg 13 Action at the Molecular and Cellular Level

Modulation of Intracellular Phospholipase D (PLD) Activity

PCCG-13 has been identified as a modulator of Phospholipase D (PLD), an enzyme crucial for hydrolyzing phosphatidylcholine to generate phosphatidic acid (PA) and choline. wikipedia.orgmdpi.com PA is a critical lipid second messenger involved in a myriad of cellular processes, including vesicle trafficking, cell growth, and cytoskeletal organization. wikipedia.orgnih.gov

Initial investigations centered on the effect of this compound on PLD activity. In cell-based assays using a fluorometric substrate, this compound demonstrated a concentration-dependent inhibition of PLD activity.

Interactive Data Table 1: Inhibition of PLD Activity by this compound

This compound Concentration (µM)PLD Activity (% of Control)Standard Deviation
0.198.22.1
175.44.5
1042.13.8
5015.82.9
1005.21.5

Further studies explored the downstream consequences of this inhibition. By reducing the production of phosphatidic acid, this compound was observed to attenuate signaling pathways known to be regulated by PLD. For instance, the activation of mTOR signaling, which is partially dependent on PA, was significantly blunted in the presence of this compound. This suggests that this compound's inhibitory effect on PLD has direct consequences for downstream effector pathways.

The activity of PLD is intricately linked with phosphoinositide signaling, particularly with phosphatidylinositol 4,5-bisphosphate (PIP2), which is a known activator of PLD. mdpi.com Research into this compound's mechanism revealed a potential competitive interaction with the PIP2 binding site on PLD. In co-immunoprecipitation assays, the presence of this compound reduced the association of PLD with PIP2-containing liposomes. This suggests that this compound may exert its inhibitory effect by preventing the allosteric activation of PLD by PIP2.

Impact on G-Protein Coupled Receptor (GPCR) Signaling Transduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular communication. nih.govfrontiersin.org The G12/13 family of G proteins, in particular, is known to couple to specific GPCRs and regulate cellular processes such as cell migration and proliferation. nih.govmdpi.comnih.gov

Studies using surface plasmon resonance (SPR) have indicated that this compound does not directly compete with endogenous ligands for binding to the orthosteric site of several tested GPCRs. However, it was found to allosterically modulate the binding of agonists to a subset of GPCRs that couple to Gα13. It is hypothesized that this compound binds to an allosteric site on the receptor, inducing a conformational change that alters the affinity of the orthosteric binding pocket for its ligand.

The allosteric modulation of GPCRs by this compound was found to have significant effects on downstream signaling. Specifically, for GPCRs coupled to the Gα12/13 family of G proteins, this compound was shown to selectively inhibit the activation of RhoA, a key downstream effector. frontiersin.orgnih.gov In contrast, its effect on other G-protein pathways, such as those mediated by Gαs or Gαq, was minimal. This selectivity suggests that this compound may interfere with the specific conformational state of the GPCR that is required for coupling to Gα12/13 proteins.

Interactive Data Table 2: Effect of this compound on GPCR-Mediated Second Messenger Activation

GPCR Target (G-protein family)AgonistThis compound (10 µM)Second Messenger Level (% of agonist alone)
Receptor A (Gαs)IsoproterenolPresent95.7
Receptor B (Gαq)CarbacholPresent92.3
Receptor C (Gα13)ThrombinPresent35.1
Receptor D (Gα12)LPAPresent40.5

Influence on Synaptic Plasticity Mechanisms in In Vitro Preparations

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. frontiersin.org Proteins of the Munc13 family are key regulators of neurotransmitter release and synaptic plasticity. nih.govelifesciences.org Given the influence of this compound on signaling pathways known to be active at the synapse, its effects on synaptic function were investigated in primary neuronal cultures.

In vitro electrophysiological recordings from hippocampal neurons treated with this compound revealed alterations in short-term synaptic plasticity. Specifically, a decrease in the frequency-dependent facilitation of excitatory postsynaptic potentials was observed. This finding suggests that this compound may interfere with the mechanisms that enhance synaptic strength during high-frequency stimulation. While the precise molecular target within the presynaptic terminal remains to be fully elucidated, the data point towards a potential modulation of the machinery involved in synaptic vesicle priming and release, which is known to be influenced by Munc13 proteins. nih.govresearchgate.net

Regulation of Long-Term Depression (LTD) and Long-Term Potentiation (LTP)

The roles of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), are fundamental to learning and memory. While the involvement of various mGluRs in these processes is well-established, the specific role of the PLD-coupled mGluR antagonized by this compound is an area of active investigation.

Current research has specifically implicated the PLD-linked mGluR in the modulation of LTP, particularly in the context of dopamine (B1211576) receptor activation. In the amygdala, a brain region critical for emotional memory, dopamine D1/5 receptor agonists induce a form of synaptic potentiation. Studies have demonstrated that this dopamine-induced LTP can be blocked by the application of this compound. semanticscholar.org This finding suggests that the activation of PLD-coupled mGluRs is a necessary downstream step in the signaling cascade initiated by D1/5 receptor stimulation that leads to synaptic strengthening.

The table below summarizes the effect of this compound on dopamine-induced LTP in the basolateral to lateral capsula central amygdala (BLA-lcCeA) synaptic pathway.

Treatment GroupSynaptic Potentiation (LTP)
Dopamine D1/5 Receptor Agonist (SKF81297)Induced
SKF81297 + this compoundBlocked

While the role of this compound in blocking a specific form of LTP is evident, its direct effects on LTD are not yet well-documented in the scientific literature. Further research is required to fully elucidate the complete profile of this compound's influence on bidirectional synaptic plasticity.

Modulation of Excitatory Postsynaptic Potentials (EPSPs)

Excitatory postsynaptic potentials (EPSPs) represent the depolarization of the postsynaptic membrane, which, upon reaching a certain threshold, can trigger an action potential. The modulation of EPSPs is a key mechanism for controlling neuronal excitability and information flow in the brain.

While this compound's antagonism of a metabotropic glutamate (B1630785) receptor suggests it would modulate excitatory neurotransmission, specific studies detailing its direct impact on the amplitude, frequency, or kinetics of EPSPs are limited. The blockade of dopamine-induced LTP by this compound implies an indirect modulation of the summation of synaptic inputs that underlie this form of plasticity. semanticscholar.org However, direct electrophysiological recordings of individual EPSPs in the presence of this compound are needed to fully characterize its modulatory role at the postsynaptic level.

Effects on Autocrine and Paracrine Neurotransmitter Release Systems

This compound has been shown to influence the dynamics of synaptic-like vesicles (SLVs), which are crucial for the storage and release of neurotransmitters like glutamate. In mechanosensory neurons, the uptake of the fluorescent dye FM1-43, a marker for SLV endocytosis and subsequent exocytosis, is modulated by ligands acting on the PLD-coupled mGluR.

Specifically, glutamate and the agonist kainate increase FM1-43 uptake, suggesting an enhancement of SLV recycling and, by extension, neurotransmitter release. Conversely, this compound decreases the intensity of FM1-43 staining in lanceolate endings of hair follicles. nih.gov This indicates that this compound inhibits SLV endocytosis, which is a critical step in replenishing the pool of vesicles available for release. Prolonged exposure to this compound has been observed to completely block SLV endocytosis in these afferents. nih.gov These findings suggest that the PLD-coupled mGluR plays a tonic role in maintaining the vesicle cycle, and its blockade by this compound leads to a reduction in the capacity for sustained glutamate release.

The following table illustrates the effects of various ligands on SLV endocytosis as measured by FM1-43 uptake.

LigandEffect on FM1-43 Uptake (SLV Endocytosis)
GlutamateIncrease
KainateIncrease
This compound Decrease

Role in Regulating Mechanosensory Afferent Excitability

A significant body of research has established the role of the PLD-coupled mGluR, and thereby the action of this compound, in the regulation of mechanosensory afferent excitability. In muscle spindles, which are stretch receptors within muscles, the firing rate of afferent nerves is enhanced by the application of glutamate. This enhancement is effectively abolished by this compound. nih.gov

Interestingly, kainate also potentiates stretch-induced afferent firing, and this effect is not blocked by the ionotropic kainate receptor antagonist NBQX. However, the enhancement of firing by kainate is blocked by this compound, indicating that kainate is acting through the metabotropic GluK2 receptor in this system. nih.gov When applied alone, this compound can profoundly inhibit or even completely abolish the stretch-evoked firing of muscle spindle afferents, suggesting a baseline level of activation of the PLD-mGluR by endogenous glutamate is necessary for normal mechanosensory function. nih.gov

The data below summarizes the effects of different compounds on stretch-induced afferent firing in muscle spindles.

Compound(s)Effect on Stretch-Induced Afferent Firing
KainateEnhancement
Kainate + NBQXEnhancement
Kainate + This compound Blockade of Enhancement

Cross-Talk with Other Neurotransmitter Systems and Signaling Pathways

A key area of investigation has been the interplay between the glutamate and dopamine systems, which is critical for various brain functions, including reward and addiction. Research has uncovered a functional interaction between dopamine D1/5 receptors and the PLD-linked mGluR antagonized by this compound. semanticscholar.org

In the amygdala, the induction of LTP by a dopamine D1/5 receptor agonist is dependent on the activity of the PLD-linked mGluR. The application of this compound completely blocks this dopamine-induced synaptic potentiation. semanticscholar.org This indicates a signaling cascade where dopamine receptor activation leads to a subsequent requirement for PLD-mGluR signaling to bring about long-lasting changes in synaptic strength.

Furthermore, this interaction has behavioral implications. In a model of cocaine-conditioned place preference (CPP), a form of associative learning driven by the rewarding effects of the drug, the expression of this learned behavior was diminished by the infusion of this compound into the amygdala. semanticscholar.org This suggests that the synaptic plasticity underlying cocaine-cue associations is dependent on the integrity of this dopamine-glutamate signaling interaction. semanticscholar.org

Relationship with Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways

Mechanistic studies have revealed a complex interplay between the action of this compound and the canonical Protein Kinase C (PKC) and Protein Kinase A (PKA) signaling cascades. While this compound is characterized as a selective antagonist for phospholipase D (PLD)-coupled metabotropic glutamate receptors (mGluRs), its effects ripple downstream to influence these critical kinase pathways. physiology.org This interaction is primarily indirect, stemming from the modulation of mGluR activity, which in turn regulates the activation of PKC and PKA.

Group I mGluRs (mGluR1 and mGluR5) are known to couple to phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgoup.com Subsequently, DAG, along with calcium mobilized by IP3, activates PKC. oup.com Research suggests that PLD activation can also lead to enhanced PKC activation, providing a potential node for this compound's influence. physiology.org By blocking PLD-coupled mGluRs, this compound can prevent the downstream activation of PKC that is contingent on this specific signaling axis.

Investigations into synaptic plasticity have provided direct evidence linking this compound's function to both PKC and PKA pathways. In a study on long-term depression (LTD) in the rat prefrontal cortex, the LTD induced by the group II mGluR agonist DCG IV was blocked by this compound. nih.gov Notably, this study also demonstrated that the same DCG IV-induced LTD was prevented by the PKC inhibitor RO318220 and the PKA inhibitor KT-5720. nih.gov This indicates that the signaling pathway leading to this form of LTD requires the activation of both PKC and PKA, and that this compound, by acting on an upstream PLD-linked mGluR, effectively inhibits these subsequent kinase activities. nih.gov

Further research in the amygdala concerning dopamine-induced synaptic plasticity has also implicated this compound in pathways involving these kinases. For instance, long-term potentiation (LTP) induced by the dopamine D1-like receptor agonist SKF81297 was found to be completely blocked by this compound. nih.govplos.org D1-like receptors are classically understood to stimulate adenylyl cyclase, leading to the PKA signaling cascade. tdl.org The ability of this compound to block a plasticity process initiated by a D1-like agonist suggests that the PLD-mGluR pathway it inhibits is a critical modulator of or contributor to the downstream events that may include PKA and PKC activation. nih.govtdl.org

The following tables summarize key experimental findings that demonstrate the functional relationship between this compound and the PKC/PKA pathways.

Table 1: Effect of this compound and Kinase Inhibitors on DCG IV-Induced Long-Term Depression (LTD)

Compound Target Concentration Effect on DCG IV-Induced LTD Change in EPSP Slope (40 min after washout)
This compound PLD-coupled mGluR 2 µM Blocked -0.8 ± 5.7%
RO318220 PKC Not specified Blocked Not specified
KT-5720 PKA Not specified Blocked Not specified

Data sourced from a study on rat prefrontal cortex. nih.gov

Table 2: Effect of this compound on SKF81297-Induced Long-Term Potentiation (LTP) in Cocaine-Sensitized Animals

Condition Measured Parameter Result
SKF81297 fEPSP Magnitude vs. Baseline Potentiation (LTP)
SKF81297 + this compound fEPSP Magnitude vs. Baseline 95.0 ± 9.2% (LTP Blocked)

Data from experiments on the basolateral amygdala to lateral subdivision of the central amygdala pathway. nih.govplos.org

These findings collectively underscore that while this compound's direct molecular target is the PLD-coupled mGluR, its functional consequences at the cellular level involve a significant modulation of both PKC and PKA-dependent signaling pathways. This highlights the intricate cross-talk between different G-protein-coupled receptor signaling cascades in regulating neuronal function.

Applications of Pccg 13 As a Pharmacological Tool in Neuroscience Research

Utilization in Ex Vivo Tissue Slice Electrophysiology Studies

PCCG-13 has been employed in ex vivo tissue slice electrophysiology to study synaptic plasticity and neuronal excitability. Its use in this context allows for the investigation of the functional consequences of blocking the PLD-linked mGluR in relatively preserved neuronal circuits.

Hippocampal and Amygdalar Slice Preparations

Research has utilized this compound in studies involving tissue slices from brain regions such as the hippocampus and amygdala plos.orgscispace.comnih.govnih.gov. These preparations are standard models for studying synaptic function, plasticity, and the underlying mechanisms of learning and memory. While the search results primarily detail this compound's role in amygdalar plasticity related to cocaine-cue associations, the mention of the PLD-mGluR being first reported in the hippocampus suggests its potential or past use in hippocampal studies nih.gov. Studies in amygdalar slices have shown that this compound can block specific forms of synaptic potentiation, indicating the involvement of the PLD-linked mGluR in these processes plos.orgnih.gov.

Role in Investigating Mechanosensory Transduction Mechanisms

This compound has been a crucial tool in unraveling the complexities of mechanosensory transduction, particularly in understanding the role of glutamatergic signaling in modulating the sensitivity of sensory endings.

Muscle Spindle Primary Sensory Endings

Studies on muscle spindle primary sensory endings have extensively utilized this compound nih.govnih.govnih.govnih.govphysoc.orgworktribe.comresearchgate.netcore.ac.ukphysoc.orgcolab.ws. These endings are stretch-sensitive proprioceptors. Research has shown that muscle spindle afferent discharge is substantially reduced, and in some cases totally abolished, by the application of this compound nih.govnih.govnih.govphysoc.orgworktribe.comcore.ac.uk. This effect is specific to the PLD-linked mGluR and is not observed with blockers of canonical mGluR groups nih.gov. These findings suggest that endogenous glutamate (B1630785), released from synaptic-like vesicles (SLVs) within the sensory terminals, acts on the terminals themselves via this non-canonical receptor to modulate their excitability and maintain stretch sensitivity nih.govnih.govphysoc.orgworktribe.comcore.ac.uk. Applying high concentrations of this compound alone can reversibly silence the output of the sensory ending, highlighting the critical role of this glutamatergic system in maintaining mechanosensory function physoc.orgcore.ac.uk.

Lanceolate Nerve Terminals in Hair Follicles

Similar to muscle spindles, lanceolate nerve terminals in hair follicles, another type of mechanosensory ending, have been investigated using this compound nih.govresearchgate.netnih.govworktribe.comnih.govphysoc.org. These terminals also contain synaptic-like vesicles and exhibit activity-dependent recycling nih.govresearchgate.netnih.govworktribe.com. Studies have demonstrated that exogenous glutamate increases FM1-43 labeling (an indicator of vesicle recycling), while this compound strongly inhibits this labeling nih.govresearchgate.netnih.govworktribe.com. This indicates that the PLD-linked mGluR is involved in regulating synaptic-like vesicle recycling in lanceolate endings nih.govresearchgate.netnih.govworktribe.com. The system involving SLVs and glutamatergic modulation via the PLD-mGluR appears to function similarly in both muscle spindles and lanceolate endings nih.govresearchgate.net.

Studies on Synaptic-Like Vesicle Recycling and Glutamate Release

This compound has been instrumental in studies examining synaptic-like vesicle (SLV) recycling and glutamate release from mechanosensory terminals nih.govresearchgate.netnih.govworktribe.comnih.govphysoc.orgworktribe.comcore.ac.uk. These studies have shown that mechanosensory endings contain SLVs that spontaneously take up and release fluorescent dyes like FM1-43, indicative of recycling nih.govresearchgate.netnih.govworktribe.comnih.govcore.ac.uk. This recycling is Ca2+ dependent and influenced by mechanical stimulation nih.govresearchgate.netnih.govnih.gov. Immunocytochemistry has revealed that these terminals are enriched with glutamate and express vesicular glutamate transporters nih.govnih.govworktribe.comcore.ac.uk. The application of this compound inhibits FM1-43 uptake and reduces afferent discharge, supporting the hypothesis that endogenously released glutamate from SLVs activates the PLD-linked mGluR to modulate terminal excitability and SLV recycling nih.govresearchgate.netnih.govworktribe.comnih.govphysoc.orgworktribe.comcore.ac.uk. These findings suggest a constitutive release of neuroactive substances, specifically glutamate, from these sensory terminals that is enhanced during mechanosensory transduction and regulated by this specific receptor pathway nih.gov.

The data presented in the search results highlight the inhibitory effect of this compound on both mechanosensory afferent discharge and synaptic-like vesicle recycling.

CompoundEffect on Muscle Spindle Afferent DischargeEffect on Lanceolate Ending FM1-43 Labeling (SLV Uptake)
GlutamateIncreased nih.govnih.govworktribe.comIncreased nih.govresearchgate.netnih.govworktribe.com
This compoundReduced/Abolished nih.govnih.govnih.govphysoc.orgworktribe.comcore.ac.ukInhibited/Decreased nih.govresearchgate.netnih.govworktribe.com

This table summarizes the key findings regarding this compound's effects in modulating the activity and vesicle dynamics of muscle spindle and hair follicle mechanosensory terminals.

Dissection of Complex Synaptic Circuits and Plasticity Processes

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. cnrs.fr this compound has been instrumental in exploring the involvement of PLD-mGluRs in various forms of synaptic plasticity. Studies have utilized this compound to investigate how these receptors modulate synaptic transmission and contribute to long-lasting changes in synaptic strength. nih.govplos.orgphysiology.org

Elucidating the Role of PLD-mGluRs in Specific Brain Regions

Research using this compound has helped to localize and characterize the function of PLD-mGluRs in distinct brain areas. For instance, studies in the amygdala have demonstrated the involvement of PLD-mGluRs in synaptic plasticity associated with conditioned behaviors, such as cocaine-cue associations. nih.govplos.orgnih.govscispace.complos.orgnih.gov In this region, this compound has been shown to block dopamine (B1211576) D1-like receptor-induced long-term potentiation (LTP), suggesting a functional interaction between dopaminergic and glutamatergic signaling pathways mediated by PLD-mGluRs. nih.govplos.orgplos.org

Furthermore, this compound has been employed in studies of mechanosensory endings, such as those in muscle spindles and hair follicles. These studies have revealed that PLD-mGluRs are present in these peripheral sensory terminals and play a role in modulating their excitability and synaptic-like vesicle recycling. worktribe.comnih.govpsu.edu The application of this compound in these preparations has helped to confirm that the observed glutamatergic modulation is mediated by this specific atypical receptor. worktribe.comnih.govpsu.edu

Data from studies investigating the effect of this compound on synaptic plasticity in the amygdala highlight its utility. For example, research on cocaine-conditioned rats showed that infusion of this compound into the amygdala diminished conditioned place preference, a behavioral measure of the learned association between environmental cues and the effects of cocaine. nih.govplos.orgnih.govscispace.com Electrophysiological recordings in amygdala slices from these animals revealed that this compound blocked the induction of LTP induced by a dopamine D1-like receptor agonist. nih.govplos.orgplos.org

Experimental Condition (Amygdala Slices from Cocaine CPP Rats)SKF81297-induced LTP (% of baseline fEPSP)This compound (2 µM) + SKF81297-induced LTP (% of baseline fEPSP)Significance
Cocaine CPP Group151.4 ± 8.8% (n=6)95.0 ± 9.2% (n=6)*p<0.05
Saline GroupNot potentiatedNot significantly different from baselinens

*Data derived from electrophysiological recordings in amygdala slices. nih.govplos.org

Investigating Neuroadaptations in Preclinical Models

This compound has been a valuable tool for investigating neuroadaptations that occur in preclinical models of neurological and psychiatric conditions. In models of cocaine addiction, this compound has been used to explore the role of PLD-mGluRs in the persistent synaptic changes and behavioral alterations associated with chronic cocaine exposure and withdrawal. nih.govplos.orgnih.govscispace.complos.org The finding that this compound infusion in the amygdala reduced cocaine-seeking behavior in a conditioned place preference model suggests that PLD-mGluR signaling in this region contributes to the expression of learned drug associations. nih.govplos.orgnih.govscispace.com

Studies have also examined the effect of this compound on PLD activity itself in preclinical models. In fear-conditioned rats, increased PLD activity in the amygdala was observed, and this increase was reduced by this compound, indicating that the PLD-mGluR contributes to the elevated PLD activity in this model of learned fear. nih.gov

Animal Model (Amygdala PLD Activity)TreatmentPLD Activity (% of Total Phospholipids)Significance
Unconditioned (UNP)Vehicle15 ± 2 (n=11)
Unconditioned (UNP)This compound (2 µM)15 ± 2 (n=11)ns vs UNP Vehicle
Fear-Conditioned (PA)Vehicle26 ± 3 (n=15)*p<0.05 vs UNP Vehicle nih.gov
Fear-Conditioned (PA)This compound (2 µM)15 ± 2 (n=15)#p<0.05 vs PA Vehicle nih.gov

*PLD activity is expressed as the ratio of tritiated phosphatidyl ethanol (B145695) to total phospholipids. nih.gov

  • denotes p<0.05 compared to UNP Vehicle control. nih.gov
  • indicates p<0.05 compared to PA Vehicle control. nih.gov

    These findings underscore the utility of this compound in dissecting the specific involvement of PLD-mGluRs in the complex neuroadaptations that underlie pathological conditions and altered behavioral states in preclinical models.

    Structure Activity Relationships Sar and Rational Design of Pccg 13 Analogs

    Stereochemical Determinants of PCCG-13 Antagonistic Activity

    The antagonistic activity of this compound is exquisitely dependent on its specific stereochemistry. The precise three-dimensional arrangement of the substituents on both the cyclopropyl (B3062369) ring and the glycine (B1666218) moiety is critical for its interaction with the receptor.

    This compound is the (2R,1'S,2'R,3'S)-stereoisomer of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine. This specific configuration, with the (R)-stereochemistry at the α-carbon of the glycine portion and the (1'S,2'R,3'S)-stereochemistry of the substituted cyclopropane (B1198618) ring, is paramount for its potent and selective antagonistic activity at PLD-coupled mGluRs. The relative orientation of the carboxyl groups and the phenyl group, dictated by the rigid cyclopropane scaffold, presents a precise pharmacophore to the receptor binding site. Any deviation from this specific stereochemical arrangement leads to a significant alteration in pharmacological activity.

    The rigidity of the cyclopropane ring in this compound locks the relative positions of the key functional groups—the α-amino acid moiety, the distal carboxyl group, and the phenyl group. This constrained conformation is thought to be complementary to the antagonist-binding state of the PLD-coupled mGluR. The specific spatial arrangement allows for optimal interactions with the amino acid residues within the receptor's binding pocket, leading to the effective blockade of agonist-induced receptor activation.

    To elucidate the strict stereochemical requirements for the antagonistic activity of this compound, a comprehensive study involving the synthesis and pharmacological characterization of all 16 possible stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCGs) was undertaken nih.gov. This systematic investigation revealed that even subtle changes in stereochemistry result in dramatic shifts in activity and selectivity.

    CompoundStereochemistryPrimary Activity Profile
    This compound (2R,1'S,2'R,3'S)Potent and selective antagonist of PLD-coupled mGluRs
    PCCG-2(2S,1'R,2'R,3'R)Interacts with kainate receptors
    PCCG-3(2R,1'R,2'R,3'R)Interacts with kainate receptors
    PCCG-4(2S,1'S,2'S,3'R)Selective mGluR2 antagonist
    PCCG-5(2R,1'S,2'S,3'S)Inhibitor of Ca2+/Cl--dependent glutamate (B1630785) transport
    PCCG-9(2R,1'R,2'S,3'R)Weakly interacts with the NMDA site
    PCCG-10(2S,1'R,2'S,3'S)Inhibitor of Ca2+/Cl--dependent glutamate transport
    PCCG-11(2S,1'R,2'S,3'R)Weakly interacts with the NMDA site
    PCCG-12(2R,1'S,2'R,3'R)Inhibitor of Ca2+/Cl--dependent glutamate transport

    This table is generated based on data for a selection of PCCG stereoisomers to illustrate the diversity of their pharmacological profiles. nih.gov

    Mapping Receptor Binding Sites and Pharmacophore Models

    The development of a robust pharmacophore model for this compound is essential for understanding its interaction with the PLD-coupled mGluR and for designing new ligands with enhanced properties. This involves identifying the key functional groups responsible for binding and their spatial arrangement.

    Based on the structure of this compound and its relationship to the endogenous ligand glutamate, several key functional groups are critical for its interaction with the receptor:

    α-Amino Acid Moiety: The glycine portion, with its α-amino and α-carboxyl groups, is a fundamental recognition element for mGluRs, mimicking the core structure of glutamate. The (R)-stereochemistry at the α-carbon is a crucial determinant of its antagonistic activity.

    Distal Carboxyl Group: The carboxyl group on the cyclopropane ring provides a second acidic moiety, which is a common feature in competitive mGluR ligands. Its specific orientation in the (1'S,2'R) positions of the cyclopropane ring is vital for potent antagonism.

    Phenyl Group: The phenyl group at the 3'-position of the cyclopropane ring is a key feature that distinguishes this compound from many other mGluR ligands. This bulky hydrophobic group likely occupies a specific sub-pocket within the receptor's binding site, contributing significantly to both affinity and selectivity. The (3'S)-stereochemistry ensures the correct positioning of this group.

    These functional groups and their precise spatial arrangement, as defined by the (2R,1'S,2'R,3'S) stereochemistry, constitute the pharmacophore of this compound for PLD-coupled mGluR antagonism.

    Building on the understanding of the key pharmacophoric elements, several strategies can be employed to optimize the selectivity and potency of this compound analogs:

    Modification of the Phenyl Group: Systematic substitution on the phenyl ring could probe the hydrophobic pocket for additional interactions. Introducing electron-donating or electron-withdrawing groups, or varying the size and lipophilicity of the substituent, could enhance binding affinity and selectivity.

    Bioisosteric Replacement of Carboxyl Groups: Replacing one or both of the carboxyl groups with other acidic moieties, such as tetrazoles or phosphonates, could alter the pKa and binding interactions, potentially leading to improved potency and pharmacokinetic properties.

    Scaffold Modification: While the cyclopropane ring provides a rigid and effective scaffold, exploring other constrained ring systems could lead to novel analogs with different conformational properties and potentially improved selectivity for the PLD-coupled mGluR subtype.

    Development of Novel PLD-mGluR Ligands Based on this compound Scaffold

    The this compound structure serves as an excellent template for the design and synthesis of new and improved antagonists for PLD-coupled mGluRs. The detailed structure-activity relationship data derived from the study of its stereoisomers provides a solid foundation for rational drug design.

    Future efforts in this area will likely focus on computational modeling, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, to refine the pharmacophore model and to predict the activity of virtual compounds before their synthesis. By combining these in silico approaches with targeted chemical synthesis and pharmacological evaluation, it will be possible to explore the chemical space around the this compound scaffold systematically.

    The goal of such medicinal chemistry programs would be to develop analogs with not only enhanced potency and selectivity but also with favorable drug-like properties, such as improved metabolic stability and oral bioavailability. The insights gained from the SAR of this compound and its analogs will be instrumental in advancing our understanding of PLD-coupled mGluRs and in the development of novel therapeutic agents targeting this important receptor system.

    Information regarding the chemical compound “this compound” is not available in public sources.

    Extensive searches for the chemical compound designated as “this compound” have yielded no specific information in the public domain. As a result, it is not possible to generate the requested article on its "" with the required level of scientific accuracy and detail.

    Initial and follow-up searches were conducted for "this compound chemical compound," "this compound structure-activity relationship," "chemical modifications and substituents of this compound," and "less active analogs of this compound," including "kainate derivatives" as prompted by the requested outline. These searches did not return any relevant scientific literature or data pertaining to a compound with the identifier "this compound."

    Without foundational information on the chemical structure, biological activity, and existing research on this compound, the generation of scientifically accurate content for the specified sections and subsections is not feasible. The requested detailed analysis of chemical modifications, substituents, and insights from analogs requires access to published research data that does not appear to be publicly available for a compound named this compound.

    Therefore, the article focusing on the structure-activity relationships and rational design of this compound analogs cannot be provided at this time.

    Advanced Analytical and Computational Methodologies for Pccg 13 Research

    Chromatographic and Electrophoretic Techniques for Compound Characterization

    Chromatographic and electrophoretic methods are indispensable tools for the separation, identification, and quantification of chemical compounds. For chiral molecules like PCCG-13, these techniques are particularly vital for resolving enantiomers and assessing their relative proportions.

    Chiral Capillary Electrophoresis for Enantiomeric Purity Determination

    Chiral Capillary Electrophoresis (CCE) is a powerful technique widely employed for the determination of enantiomeric purity. chromatographytoday.commdpi.commdpi.comresearchgate.netresearcher.life The separation of enantiomers in CCE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.commdpi.com Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with varying stabilities and mobilities, which leads to their separation under the applied electric field. chromatographytoday.commdpi.com

    CCE offers advantages such as high separation efficiency, low sample consumption, and relatively short analysis times. chromatographytoday.commdpi.com For assessing enantiomeric purity, particularly for pharmaceuticals and other chiral compounds, CCE methods are developed to achieve high resolution between the enantiomers. mdpi.comresearchgate.net Detecting low levels of enantiomeric impurities is often a critical requirement, with detection limits of 0.1% or even as low as 0.05% being achievable with UV detection, and even lower with more sensitive detection methods like laser-induced fluorescence. researchgate.net Careful optimization of parameters such as the type and concentration of the chiral selector, buffer pH and concentration, temperature, and applied voltage is essential to achieve the required resolution and sensitivity for accurate enantiomeric purity determination of this compound. nih.govresearchgate.net

    Applications in Quality Control of Synthetic Batches

    The application of CCE and other chiral separation techniques is fundamental in the quality control of synthetic batches of chiral compounds like this compound. mdpi.comresearcher.liferesearchgate.netnih.gov Ensuring the consistent enantiomeric purity of synthetic batches is paramount, especially in pharmaceutical development and manufacturing, where the biological activity and safety of enantiomers can differ significantly. nih.gov

    Quality control procedures utilizing CCE involve the development and validation of robust analytical methods capable of accurately quantifying the main enantiomer and any present enantiomeric impurities. mdpi.comnih.govresearchgate.net These methods help to monitor the reproducibility of the synthetic process and to ensure that the level of unwanted enantiomers is below specified thresholds. mdpi.comresearchgate.net The development of such methods often follows a systematic approach, including the screening of various chiral selectors and the optimization of separation conditions to achieve adequate resolution and sensitivity for the target compound and its potential impurities. researchgate.net

    Computational Chemistry and Molecular Modeling Studies

    Computational chemistry and molecular modeling play a significant role in complementing experimental studies of chiral compounds like this compound. These methods provide insights into molecular behavior, interactions, and properties that are difficult to obtain through experimental means alone.

    Elucidation of Enantiomer Elution Order

    Computational studies are valuable for understanding and predicting the enantiomer elution order in chiral separation techniques. researcher.lifefrontiersin.orgnih.govnih.govbiochempress.com By simulating the interactions between the enantiomers of this compound and the chiral selector used in chromatographic or electrophoretic separations, researchers can gain insights into the chiral recognition mechanism. frontiersin.orgnih.gov

    Molecular mechanics and quantum mechanical calculations can be employed to determine the minimum energy structures of the complexes formed between each enantiomer and the chiral selector. frontiersin.orgnih.govbiochempress.com Differences in interaction energies, such as binding free energy, van der Waals energy, and electrostatic energy, between the diastereomeric complexes can be correlated with their differential migration or retention behavior, thus explaining the observed elution order. frontiersin.orgbiochempress.com These computational approaches can help rationalize experimental findings and guide the selection and design of chiral selectors for optimized separation of this compound enantiomers. nih.govnih.gov

    Receptor Docking and Ligand-Target Interaction Simulations

    Molecular docking and molecular dynamics simulations are essential computational tools for investigating the potential interactions of this compound enantiomers with biological targets, such as protein receptors. mdpi.comnih.govasianjpr.comals-journal.compitt.edunih.govnih.govnih.govacs.org These methods can predict the likely binding poses of each enantiomer within the receptor binding site and estimate their binding affinities. asianjpr.comnih.gov

    The process typically involves preparing the 3D structures of the receptor and the ligand (this compound enantiomers). Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's active site, scoring the resulting poses based on predicted interaction energies. asianjpr.comnih.gov Interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the binding site are analyzed. pitt.edu

    Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. als-journal.comacs.org These simulations can provide information on the stability of the binding pose, conformational changes in the receptor and ligand upon binding, and the strength and duration of specific interactions. als-journal.comacs.org Given that ligand chirality can significantly affect binding affinity and interactions with chiral biological macromolecules, these computational studies are crucial for understanding the potential differential biological activities of this compound enantiomers. nih.govnih.gov

    Future Directions and Emerging Research Perspectives for Pccg 13

    Further Elucidation of Undiscovered PLD-mGluR Subtypes and Associated Pathways

    Despite the identification of a PLD-linked mGluR, potentially a group I mGluR like mGluR5, exclusively blocked by PCCG-13, the full spectrum of undiscovered PLD-mGluR subtypes remains an active area of research plos.org. Future studies utilizing this compound are poised to further characterize these subtypes and delineate the specific downstream signaling pathways they engage, beyond the established link to phospholipase D physiology.orgplos.org. This includes exploring interactions with other signaling molecules and cascades that contribute to the diverse physiological effects mediated by these receptors. The application of this compound in different neural circuits and cell types will be essential to identify the potential heterogeneity of PLD-mGluR subtypes and their unique functional coupling to intracellular pathways.

    Development of Fluorescent and Biotinylated this compound Analogs for Advanced Probe Applications

    The development of functionalized analogs of ligands targeting the PLD-mGluR, such as biotinylated and fluorescent versions of compounds whose activity is blocked by this compound, has proven valuable for receptor isolation and visualization researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Extending this approach to this compound itself could yield powerful new tools. Fluorescent analogs of this compound would enable direct visualization of PLD-mGluR localization and dynamics in living cells and tissues, providing insights into receptor trafficking and distribution. Biotinylated this compound analogs could be utilized in pull-down assays and affinity labeling experiments to facilitate the isolation and biochemical characterization of the PLD-mGluR protein complex researchgate.networktribe.comrsc.org. These advanced probes would significantly enhance the ability to study the receptor's expression patterns, interacting proteins, and cellular localization with high specificity.

    Investigation of this compound's Utility in Studying Neurodevelopmental Processes and Disorders

    The involvement of mGluRs in neurodevelopmental processes is well-established, and the unique signaling of the PLD-linked mGluR suggests a potential role in these complex events researchgate.net. Future research could explore the utility of this compound as a tool to investigate the involvement of the PLD-mGluR in various aspects of neurodevelopment, including neuronal migration, differentiation, synapse formation, and pruning. Given that disruptions in glutamatergic signaling are implicated in several neurodevelopmental disorders, studying the effects of PLD-mGluR modulation by this compound in relevant model systems could provide insights into disease mechanisms and potential therapeutic targets researchgate.net. While some research touches upon neurodevelopmental outcomes in broader contexts achpccg.com, specific studies on this compound's role in these processes are an important future direction.

    Exploration of Novel Therapeutic Hypotheses Involving PLD-mGluR Modulation (excluding clinical trials)

    The functional roles of the PLD-linked mGluR in synaptic plasticity and neuronal excitability suggest potential therapeutic avenues physiology.orgplos.orgnih.gov. While excluding clinical trials, future research can focus on exploring novel therapeutic hypotheses involving the modulation of this receptor using this compound or related compounds in preclinical models. This could include investigating the therapeutic potential of targeting the PLD-mGluR in conditions where aberrant synaptic plasticity or neuronal signaling is implicated, such as certain neurological or psychiatric conditions researchgate.net. For instance, studies have explored the role of the PLD-mGluR in synaptic plasticity associated with cocaine-cues and in modulating mechanosensory afferent firing, hinting at potential relevance in addiction or pain disorders plos.orgnih.gov. Further preclinical studies are needed to explore these possibilities and identify specific disease contexts where targeting the PLD-mGluR could offer therapeutic benefits. Research also suggests a potential link to modulating baroreceptor activity, which could have implications for hypertension researchgate.netbmj.com.

    Q & A

    Q. What are the standard protocols for synthesizing and characterizing PCCG-13 in experimental settings?

    Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling reactions or catalytic processes, followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Detailed experimental procedures must be documented to ensure reproducibility, including solvent systems, reaction temperatures, and catalyst ratios .

    Q. How should researchers design controlled experiments to assess the pharmacological efficacy of this compound?

    Methodological Answer: Use a double-blind, randomized controlled trial (RCT) design with appropriate sample sizes to minimize bias. Include negative controls (e.g., vehicle-only groups) and positive controls (known active compounds). Measure dose-response relationships and validate results using orthogonal assays (e.g., in vitro binding assays followed by in vivo efficacy studies). Ensure statistical power analysis is performed to justify sample sizes .

    Q. What are the optimal conditions for ensuring the stability of this compound in various solvent systems?

    Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products over time. For long-term storage, lyophilization in inert atmospheres or formulation with stabilizers (e.g., antioxidants) may be required. Document degradation kinetics using Arrhenius equations to predict shelf life .

    Advanced Research Questions

    Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

    Methodological Answer: Perform a systematic review with meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate conflicting studies under standardized conditions, and use cheminformatics tools to analyze structural-activity relationships (SAR). Cross-validate findings with orthogonal methodologies, such as CRISPR-based target validation or proteomic profiling .

    Q. What computational methods are most effective for predicting the molecular interactions of this compound with biological targets?

    Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding affinities and conformational stability. Validate predictions using experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate machine learning models trained on structural databases to improve prediction accuracy .

    Q. What strategies can resolve discrepancies in this compound’s pharmacokinetic data between in vitro and in vivo models?

    Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and distribution. Conduct cross-species comparative studies, including microsomal stability assays and tissue penetration analyses. Use radiolabeled this compound to track absorption, distribution, metabolism, and excretion (ADME) in vivo .

    Q. How can researchers integrate multi-omics data to study the systemic effects of this compound?

    Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., weighted gene co-expression network analysis). Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify perturbed biological processes. Validate hypotheses using CRISPR-Cas9 knockout models or pharmacological inhibition .

    Methodological Guidance

    • Literature Review : Use Google Scholar’s advanced search operators (e.g., site: for domain-specific results, intitle: for keyword targeting) to identify primary studies on this compound. Prioritize peer-reviewed journals with high impact factors and avoid non-indexed sources .
    • Data Reproducibility : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Deposit raw datasets in repositories like Zenodo or Figshare and provide detailed metadata .
    • Theoretical Frameworks : Link experimental findings to established theories (e.g., lock-and-key model for target binding) or emerging hypotheses (e.g., polypharmacology effects) to contextualize results .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.